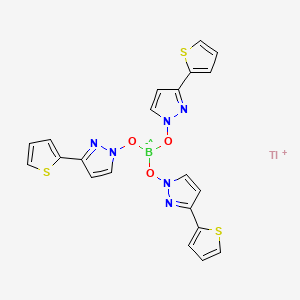

Hydrotris(3-(2-thienyl)pyrazol-1-YL)borate thallium salt

Description

Key Structural Differences:

The triclinic form shows tighter ligand packing, with thiophenyl groups adopting parallel stacking interactions, while the monoclinic polymorph features alternating dihedral angles ($$ 15^\circ–35^\circ $$) between thiophenyl and pyrazolyl planes .

Comparative Analysis of κ² vs. κ³ Coordination Modes in Thallium Complexes

Tl[Tp^2-Th^] exhibits solvent-dependent coordination flexibility , alternating between κ³ and κ² binding modes. In non-coordinating solvents (e.g., chloroform), a κ³-N,N',N'' coordination is observed, with Tl–N bond lengths ranging from $$ 2.675(10) \, \text{Å} $$ to $$ 2.725(7) \, \text{Å} $$ . However, in coordinating solvents (e.g., methanol or DMSO), one pyrazolyl arm dissociates, resulting in a κ²-N,N' mode with a dangling thiophenyl group .

Coordination Mode Comparison:

| Feature | κ³ Mode | κ² Mode |

|---|---|---|

| Tl–N Bonds | 3 bonds (2.68–2.73 Å) | 2 bonds (2.71–2.79 Å) |

| $$ ^1J $$(Tl–F) Coupling | 850 Hz (in CHCl₃) | 0 Hz (in MeOH) |

| Symmetry | Trigonal pyramidal | Distorted trigonal planar |

The κ³ mode stabilizes a trigonal pyramidal geometry , while κ² coordination reduces steric strain, enabling ligand lability. This dynamic behavior is critical for applications in catalysis, where solvent polarity modulates metal center accessibility .

Steric Parameter Quantification Through Buried Volume Calculations

Buried volume ($$ \%V{\text{bur}} $$) calculations quantify the steric profile of Tl[Tp^2-Th^], revealing a conical angle of $$ 128^\circ $$ and $$ \%V{\text{bur}} = 34.2\% $$ at a 3.0 Å radius from the thallium center . These values exceed those of less hindered analogs (e.g., Tl[Tp^Ph^]: $$ \%V_{\text{bur}} = 28.7\% $$), highlighting the thiophenyl groups' steric impact.

Steric Comparison With Related Scorpionates:

| Ligand | $$ \%V_{\text{bur}} $$ (3.0 Å) | Conical Angle (°) |

|---|---|---|

| Tl[Tp^2-Th^] | 34.2 | 128 |

| Tl[Tp^Ph^] | 28.7 | 115 |

| Tl[Tp^CF3^] | 37.8 | 135 |

The thiophenyl substituents introduce torsional strain ($$ \Delta G^\ddagger = 12.3 \, \text{kcal/mol} $$) due to restricted rotation about the pyrazolyl-thiophenyl bond, further enhancing steric demand . This rigidity favors κ² coordination in polar media, as the ligand cannot fully adapt to solvent-induced geometric changes .

Properties

InChI |

InChI=1S/C21H15BN6O3S3.Tl/c1-4-19(32-13-1)16-7-10-26(23-16)29-22(30-27-11-8-17(24-27)20-5-2-14-33-20)31-28-12-9-18(25-28)21-6-3-15-34-21;/h1-15H;/q-1;+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSWVTDHYMQQPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](ON1C=CC(=N1)C2=CC=CS2)(ON3C=CC(=N3)C4=CC=CS4)ON5C=CC(=N5)C6=CC=CS6.[Tl+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15BN6O3S3Tl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Borane-Adduct Intermediate Route

A modified approach from American Elements (2024) employs BH₃·THF as the boron source, reacting with 3-(2-thienyl)pyrazole in THF at 0°C. This low-temperature method reduces pyrazole decomposition, yielding 65–75% Tl[Tp(2-Th)] after TlPF₆ addition.

Chemical Reactions Analysis

Types of Reactions

Hydrotris(3-(2-thienyl)pyrazol-1-yl)borate thallium salt can undergo various types of chemical reactions, including:

Substitution Reactions: The thallium ion can be replaced by other metal ions through ligand exchange reactions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include metal halides for substitution reactions and oxidizing or reducing agents for redox reactions . The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with metal halides can yield new metal complexes with the hydrotris(pyrazolyl)borate ligand .

Scientific Research Applications

Hydrotris(3-(2-thienyl)pyrazol-1-yl)borate thallium salt has several scientific research applications, including:

Coordination Chemistry: It is used as a ligand in the synthesis of various metal complexes, which are studied for their unique structural and electronic properties.

Catalysis: Some metal complexes derived from this compound have shown potential as catalysts in organic reactions.

Material Science: The compound’s unique coordination properties make it a candidate for the development of new materials with specific electronic or magnetic properties.

Mechanism of Action

The mechanism by which hydrotris(3-(2-thienyl)pyrazol-1-yl)borate thallium salt exerts its effects is primarily through its ability to coordinate to metal ions. The borate ligand forms stable complexes with various metals, influencing their reactivity and properties . The molecular targets and pathways involved depend on the specific metal ion and the nature of the coordination complex formed .

Comparison with Similar Compounds

Substituent Variations in Hydrotris(pyrazolyl)borate Ligands

The electronic and steric properties of hydrotris(pyrazolyl)borate ligands are highly tunable via substituent modifications. Key analogs include:

Key Observations:

- Thienyl vs. Phenyl/Pyridyl: The thienyl substituent introduces sulfur-based π-electron density, which can enhance metal-ligand interactions compared to phenyl or pyridyl groups .

- Melting Points: Bulky substituents (e.g., phenyl, pyridyl) increase melting points due to stronger intermolecular interactions (e.g., π-stacking), whereas thienyl derivatives exhibit lower melting points .

Biological Activity

Hydrotris(3-(2-thienyl)pyrazol-1-YL)borate thallium salt is a complex organometallic compound that has garnered interest for its potential biological activities. This article delves into the various aspects of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H16BN6S3Tl

- Molecular Weight : 663.77 g/mol

- CAS Number : 134030-71-0

- Melting Point : 218.0°C to 220.0°C

- Appearance : Yellow crystalline powder

This compound belongs to a class of thienyl pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Thienyl pyrazoles have been shown to exhibit significant antioxidant properties, which can mitigate oxidative stress in biological systems. This is particularly relevant in protecting cellular components from damage by reactive oxygen species (ROS) .

- Antimicrobial Properties : Research indicates that compounds within the thienyl pyrazole family possess antimicrobial effects against various pathogens. This suggests potential applications in treating infections or as preservatives in pharmaceutical formulations .

- Anticancer Potential : Some studies have highlighted the ability of thienyl pyrazoles to inhibit cancer cell proliferation and induce apoptosis in tumor cells. The specific pathways involved often include modulation of signaling cascades related to cell growth and survival .

Case Studies and Research Findings

Several studies have investigated the biological activity of thienyl pyrazole derivatives, providing insights into their mechanisms and potential applications:

- Study on Antioxidant Effects : A study involving newly synthesized thieno[2,3-c]pyrazole compounds demonstrated their efficacy as antioxidants against 4-nonylphenol toxicity in Clarias gariepinus (African catfish). The results indicated a significant reduction in erythrocyte malformations when treated with these compounds compared to control groups exposed solely to the toxin .

| Treatment Group | Altered Erythrocytes (%) |

|---|---|

| Control | 1 ± 0.3 |

| 4-Nonylphenol | 40.3 ± 4.87 |

| Thieno Compound A | 12 ± 1.03 |

| Thieno Compound B | 0.6 ± 0.16 |

This table illustrates the protective effects of thieno compounds against oxidative damage.

Q & A

Basic: What are the optimized synthetic routes for Hydrotris(3-(2-thienyl)pyrazol-1-yl)borate thallium salt, and how do reaction conditions influence product purity?

The compound is synthesized via Trofimenko’s method, where 3-(2-thienyl)pyrazole reacts with thallium(I) salts under controlled conditions. Key factors include:

- Temperature : Optimal temperatures (e.g., 60–80°C) minimize over-substitution byproducts like tetrakis-pyrazolylborates .

- Purification : Fractional crystallization from acetonitrile ([M(TpR)(MeCN)₃] intermediates) improves purity by removing oligomeric contaminants .

- Thallium abstraction : Avoid Tl⁺-mediated side reactions by using alkali metal precursors (e.g., Na/K salts) before Tl⁺ metathesis .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- IR spectroscopy : Confirm B–H stretching vibrations (~2562 cm⁻¹) and pyrazolyl C=N/C–H bonds (~1529 cm⁻¹) .

- NMR : Use ¹¹B NMR to verify boron coordination (δ ~ −5 to −15 ppm for tris-pyrazolylborates) .

- X-ray crystallography : Resolve Tl coordination geometry (e.g., trigonal pyramidal vs. distorted octahedral) and Tl–N bond lengths (2.675–2.725 Å) .

Advanced: How does the steric bulk of the ligand affect coordination geometry in transition metal complexes?

The 3-(2-thienyl) substituent introduces steric hindrance, favoring κ³-N,N,N coordination over κ² modes. This is critical for stabilizing low-coordinate metal centers (e.g., trigonal prismatic Cu(II)) and modulating catalytic activity . Comparative studies with bulkier substituents (e.g., 3-Ad vs. 3-tBu) show longer M–N bonds and reduced Lewis acidity .

Basic: What are the key safety considerations when handling thallium-based scorpionates?

- Toxicity : Tl⁺ is highly toxic (H300+H330: fatal if inhaled/swallowed). Use fume hoods and PPE (gloves, goggles) .

- Waste disposal : Collect residues in sealed containers for hazardous waste processing (UN 1707, 6.1/PG II) .

- Decontamination : For spills, avoid dust generation and use absorbent materials (e.g., vermiculite) .

Advanced: How can researchers resolve discrepancies in reported melting points or spectroscopic data across studies?

Reported melting points vary (e.g., 218–220°C vs. 283–285°C ), likely due to:

- Impurities : Over-substituted byproducts (e.g., tetrakis-pyrazolylborates) elevate melting points .

- Hydration state : Anhydrous vs. hydrated forms (e.g., Tl salts with coordinated MeCN ).

- Validation : Cross-check purity via elemental analysis (C, H, N) and ¹H NMR .

Advanced: What strategies exist for modifying the electronic properties of the ligand to tune metal complex reactivity?

- Substituent effects : Electron-withdrawing groups (e.g., CF₃) enhance ligand π-acidity, stabilizing high-valent metal centers .

- Heterocycle variation : Replace thienyl with pyridyl groups to increase σ-donor strength and alter redox potentials .

Basic: How do solvent choice and crystallization conditions impact the isolation of pure thallium scorpionate complexes?

- Polar aprotic solvents : Acetonitrile (MeCN) facilitates crystallization of [Tl(TpR)(MeCN)₃] intermediates with minimal solvolysis .

- Non-coordinating solvents : Use CHCl₃ or THF for Tl⁺ metathesis to prevent ligand displacement .

Advanced: What computational methods complement experimental data in understanding the electronic structure of these complexes?

- DFT calculations : Model Tl–N bonding interactions (e.g., natural bond orbital analysis) to explain bond length disparities (2.675 Å vs. 2.725 Å) .

- Hirshfeld surface analysis : Visualize intermolecular interactions (e.g., Tl···π contacts) influencing crystal packing .

Basic: What are the challenges in achieving high-purity products when synthesizing heavy metal scorpionates?

- Thallium solubility : Tl⁺ salts have low solubility in organic solvents, necessitating excess ligand for complete reaction .

- Byproduct formation : Use stoichiometric ligand-to-Tl⁺ ratios (3:1) to suppress TlBr or Tl₂O impurities .

Advanced: How does the ligand's π-accepting capability influence catalytic performance in organometallic reactions?

The thienyl groups enhance π-backbonding to metals, stabilizing electron-deficient intermediates (e.g., Cu–O₂ adducts). This property is exploited in oxidation catalysis, where ligand π-acidity correlates with turnover frequency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.